ML334 - 1432500-66-7

ML334

Catalog Number: EVT-254598
CAS Number: 1432500-66-7
Molecular Formula: C26H26N2O5
Molecular Weight: 446.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML-334 is an inhibitor of the protein-protein interaction between the transcription factor Nrf2 and its inhibitor Keap1.1 It binds to the Keap1 Kelch domain (IC50 = 1 µM) to induce dissociation and nuclear translocation of Nrf2 and activation of the antioxidant response element (ARE) in a cell-based assay (EC50 = 12 µM).
Nrf2 activator; inhibits Nrf2/Keap1 interaction (Kd = 1 μM). Promotes Nrf2 nuclear translocation and induces antioxidant response element (ARE) activity in vitro. Cell permeable.

Sulforaphane (SFN)

Compound Description: Sulforaphane (SFN) is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. It is known for its potent antioxidant and cytoprotective properties, primarily mediated by activating the NRF2 signaling pathway []. SFN indirectly activates NRF2 by modifying cysteine residues within KEAP1, leading to NRF2 dissociation and subsequent activation of antioxidant gene expression [].

LH601A

Compound Description: LH601A represents a first-in-class direct inhibitor of the KEAP1-NRF2 protein-protein interaction []. By disrupting this interaction, LH601A prevents KEAP1-mediated NRF2 degradation, allowing NRF2 to translocate to the nucleus and activate the transcription of protective genes [].

Relevance: LH601A shares a similar mechanism of action with ML334, both directly targeting and inhibiting the KEAP1-NRF2 interaction to activate NRF2 signaling []. This makes LH601A a close structural and functional analog of ML334. Further investigation into their structure-activity relationships might reveal subtle differences affecting their potency or selectivity for the KEAP1-NRF2 complex.

Paricalcitol

Compound Description: Paricalcitol is a synthetic, active vitamin D analog used to treat secondary hyperparathyroidism in patients with chronic kidney disease. It acts by binding to the vitamin D receptor, modulating calcium and phosphorus metabolism [].

Relevance: While not directly related to ML334's mechanism of action in the context of NRF2 activation, paricalcitol is mentioned in a study investigating the effects of daily hemodialysis on secondary hyperparathyroidism []. This study explores a different therapeutic area than ML334's focus on myocardial protection, indicating a potential research interest in various disease models involving oxidative stress and inflammation.

Atazanavir

Compound Description: Atazanavir is an antiretroviral medication used to treat HIV infection. It belongs to the protease inhibitor class and acts by inhibiting the activity of HIV protease, an enzyme crucial for viral replication [].

Relevance: Similar to paricalcitol, atazanavir is not directly related to ML334's mechanism of action. It is mentioned in a study examining its intracellular concentrations during pregnancy in HIV-infected patients []. The inclusion of this study in the set suggests a broader research context exploring drug metabolism and efficacy in various physiological states, potentially including conditions where ML334's NRF2 activation could be beneficial.

Source and Classification

ML334 was developed through a systematic screening process at the Broad Institute, where it was identified as a potent inhibitor of the Keap1-Nrf2 interaction. The compound is classified as a small molecule probe with significant implications in oxidative stress response studies and potential therapeutic applications in various diseases linked to Nrf2 dysregulation .

Synthesis Analysis

The synthesis of ML334 involves stereoselective processes to isolate its active enantiomer. Initial hits from screening exhibited binding affinities to Keap1, leading to further evaluations that culminated in the identification of ML334 as the most active stereoisomer. The compound's synthesis is characterized by the following technical details:

  • Starting Materials: The synthesis begins with chiral precursors that allow for the formation of three chiral centers.
  • Stereoselectivity: Only one of eight possible stereoisomers was found to be biologically active.
  • Characterization Techniques: The synthesized compound was analyzed using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and structure .
Molecular Structure Analysis

ML334 has a molecular formula of C26H26N2O5 and a molecular weight of approximately 442.49 g/mol. Its structure features multiple functional groups that facilitate its interaction with Keap1. Key structural characteristics include:

  • Chiral Centers: Three chiral centers contribute to its stereochemical complexity.
  • Binding Affinity: The compound exhibits a dissociation constant (Kd) of approximately 1 μM, indicating strong binding to Keap1 .

Structural Data

PropertyValue
Molecular FormulaC26H26N2O5
Molecular Weight442.49 g/mol
Kd1 μM
IC501.6 μM
Chemical Reactions Analysis

ML334 primarily functions by inhibiting the Keap1-Nrf2 interaction without forming covalent bonds, distinguishing it from other inhibitors that modify cysteine residues. The relevant chemical reactions include:

  • Inhibition Mechanism: ML334 competes with Nrf2 for binding to Keap1, effectively disrupting their interaction.
  • Non-Covalent Nature: Unlike traditional electrophilic inducers, ML334 does not form adducts with glutathione, which is crucial for maintaining cellular homeostasis under oxidative stress .
Mechanism of Action

The mechanism by which ML334 exerts its effects involves several key processes:

  1. Competitive Inhibition: ML334 binds to Keap1, preventing Nrf2 from associating with it.
  2. Nuclear Translocation: This inhibition leads to an increase in Nrf2 levels in the nucleus, where it can activate ARE-driven gene expression.
  3. Cytoprotective Effects: By promoting Nrf2 activity, ML334 enhances cellular defenses against oxidative stress and electrophilic insults .

Data Supporting Mechanism

  • Nuclear Translocation Assays: Experimental data demonstrate that ML334 induces Nrf2 nuclear translocation in cell-based assays.
  • Reporter Gene Activation: ML334 has been shown to upregulate ARE-controlled reporter genes significantly .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ML334 is typically available as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and exhibits stability under inert gas conditions.

Chemical Properties

  • Stability: The compound remains stable under standard laboratory conditions but should be protected from light.
  • Purity: Commercial preparations report a purity level exceeding 98% as determined by HPLC .
Applications

ML334 serves as a valuable tool for scientific research, particularly in studies related to oxidative stress and cellular defense mechanisms. Its applications include:

  • Research on Nrf2 Activation: As a specific inhibitor of the Keap1-Nrf2 interaction, ML334 helps elucidate the role of this pathway in various diseases, including cancer and neurodegenerative disorders.
  • Drug Development: Its unique properties make it a candidate for developing therapies aimed at enhancing cytoprotective responses against oxidative damage .
  • Biochemical Assays: ML334 is widely used in biochemical assays to study protein-protein interactions and signal transduction pathways involving Nrf2.
Introduction to the Keap1-Nrf2 Pathway and ML334

Role of Keap1-Nrf2 Interaction in Cellular Redox Homeostasis

The Keap1-Nrf2 pathway constitutes the primary cellular defense mechanism against oxidative and xenobiotic stress. Under basal conditions, the cytosolic repressor protein Keap1 (Kelch-like ECH-associated protein 1) functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. It facilitates the continuous ubiquitination and proteasomal degradation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression [4] [6]. Keap1’s structure features critical functional domains:

  • BTB domain: Mediates homodimerization and recruits CUL3.
  • IVR (intervening region): Contains redox-sensitive cysteine residues (Cys151, Cys273, Cys288) acting as cellular "sensors" for electrophiles or reactive oxygen species (ROS).
  • Kelch/DGR domain: Forms a six-bladed β-propeller structure that binds the Neh2 domain of Nrf2 via two conserved motifs: the high-affinity "ETGE" motif and the low-affinity "DLG" motif. This dual-site binding creates a "hinge-and-latch" mechanism for Nrf2 regulation [2] [6].

Under oxidative stress, modifications of Keap1’s cysteines disrupt its conformation, weakening Nrf2 binding. Consequently, Nrf2 escapes degradation, translocates to the nucleus, heterodimerizes with small Maf proteins, and activates the Antioxidant Response Element (ARE) within promoters of over 200 cytoprotective genes. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutathione synthesis enzymes [4] [6]. This transcriptional program restores redox homeostasis by enhancing detoxification, glutathione recycling, and ROS neutralization.

Table 1: Key Reactive Cysteine Residues in Keap1

DomainCysteine ResidueRedox Sensor Function
IVRCys151Primary sensor for electrophiles; disrupts Keap1-CUL3 interaction
IVRCys273Structural integrity; modification stabilizes Nrf2
IVRCys288Structural integrity; modification stabilizes Nrf2

Limitations of Covalent Keap1 Inhibitors in Disease Modulation

Traditional Nrf2 activators are electrophilic molecules (e.g., sulforaphane, dimethyl fumarate, bardoxolone methyl) that covalently modify Keap1’s cysteine sensors. While clinically validated (e.g., dimethyl fumarate for multiple sclerosis), these agents suffer from significant limitations:

  • Lack of Specificity: Electrophilic "warheads" (e.g., α,β-unsaturated carbonyls) react promiscuously with off-target nucleophiles, including glutathione and unrelated proteins with accessible cysteines. This can trigger unintended biological effects or toxicity [5] [6].
  • Irreversible Binding: Many covalent modifiers (e.g., acrylamide-based inducers) form irreversible adducts with Keap1. This leads to prolonged Nrf2 activation beyond the therapeutic window, potentially contributing to detrimental effects observed in clinical trials (e.g., bardoxolone methyl’s adverse cardiovascular events) [5] [6].
  • Dysregulated Activation: Covalent modification often causes maximal Nrf2 induction, disrupting the nuanced physiological "on-off" switching of the pathway. Sustained, high-level Nrf2 activity is implicated in chemoresistance in cancers harboring KEAP1 or NRF2 gain-of-function mutations [4] [6].
  • Pharmacokinetic-Pharmacodynamic (PK/PD) Disconnect: Efficacy depends on reaction kinetics (k~inact~/K~i~) rather than classical exposure parameters (AUC, C~max~), complicating dosing predictions. Efficacy may persist long after compound clearance due to irreversible target modification [5].

These drawbacks underscore the need for non-covalent, direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) that offer precise, reversible, and targeted pathway modulation.

Table 2: Covalent vs. Non-Covalent Keap1-Nrf2 Inhibitors

PropertyCovalent Inhibitors (e.g., SFN, DMF)Non-Covalent PPI Inhibitors (e.g., ML334)
MechanismCovalent modification of Keap1 cysteinesCompetitive binding to Keap1 Kelch domain
SpecificityLow; off-target reactivity commonHigh; target-specific molecular recognition
ReversibilityOften irreversibleReversible
Activation DynamicsMaximal/sustained Nrf2 inductionTunable, physiological-like Nrf2 induction
PK/PD RelationshipComplex; depends on reaction kineticsMore predictable; driven by binding affinity & exposure

Emergence of Non-Covalent Keap1-Nrf2 PPI Inhibitors as Novel Therapeutics

Non-covalent PPI inhibitors represent a mechanistically distinct class of Nrf2 activators designed to directly and competitively disrupt the Keap1-Nrf2 interface within the Kelch domain. This approach circumvents the cysteine-reactivity pitfalls of electrophilic agents. ML334 (LH601A) is a pioneering molecule in this class, identified via high-throughput screening (HTS) of the NIH Molecular Libraries Program compound collection [2] [8]. Key characteristics include:

  • Mechanism: ML334 binds reversibly to the Keap1 Kelch domain (K~d~ = 1 µM), competitively inhibiting the binding of Nrf2’s ETGE motif. It does not modify Keap1 cysteines nor disrupt Keap1-CUL3 interactions [1] [2] [8]. Biochemical assays (fluorescence polarization, surface plasmon resonance) confirm direct, reversible binding [2] [9].
  • Stereoselectivity: ML334 possesses three chiral centers. Only one specific stereoisomer (often denoted as (SRS)-ML334 or isomer A) exhibits potent activity, highlighting the precise molecular recognition required for PPI inhibition [2] [8].
  • Cellular Effects: In HEK293 and HepG2 cells (EC~50~ = 12-18 µM), ML334 promotes Nrf2 dissociation from Keap1, leading to Nrf2 nuclear accumulation and ARE-driven gene transcription. This results in dose-dependent upregulation of mRNAs (2-7 fold increases in NQO1, HO-1, TXNRD1) and corresponding proteins [1] [3] [7]. Notably, it shows no cytotoxicity ≤ 26 µM [2].
  • Therapeutic Potential: By selectively inducing moderate, reversible Nrf2 activation, ML334 ameliorates pathological oxidative stress without the off-target risks of covalent modifiers. Proof-of-concept studies demonstrate efficacy in models like myocardial infarction-induced cardiac fibrosis, where it inhibits fibroblast activation and proliferation [3] [6]. Its properties make it a valuable chemical probe for investigating redox biology and a lead for diseases like neurodegeneration, chronic inflammation, and fibrosis.

Table 3: Biochemical and Cellular Profile of ML334

ParameterValueAssay/ContextSource
K~d~ (Keap1)1 µMCompetitive Surface Plasmon Resonance (SPR) [1] [2] [8]
IC~50~ (Keap1-Nrf2 PPI)1.6 µMFluorescence Polarization (FP) with FITC-Nrf2 peptide [2]
EC~50~ (Nrf2 Nuclear Translocation)12 µMβ-lactamase reporter assay (U2OS cells) [1] [8]
EC~50~ (ARE Activity)18 µMβ-lactamase reporter assay (HepG2 ARE-bla cells) [1] [8]
NQO1/HO-1 mRNA Induction2-7 fold (6h, 50-100 µM)RT-PCR (HEK293 cells) [1] [3]
Solubility (PBS)>100 µMPhosphate Buffered Saline [8] [9]

Compound Names Mentioned:

  • ML334
  • LH601A
  • (SRS)-ML334
  • Isomer A
  • Nrf Activator VI

Properties

CAS Number

1432500-66-7

Product Name

ML334

IUPAC Name

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid

Molecular Formula

C26H26N2O5

Molecular Weight

446.503

InChI

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1

InChI Key

LNENLABLFGGAFF-BHIFYINESA-N

SMILES

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O

Synonyms

Alternative Name: LH601A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.